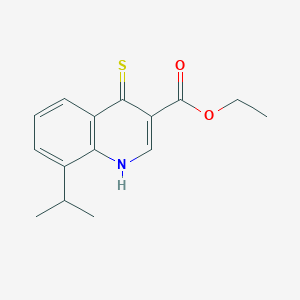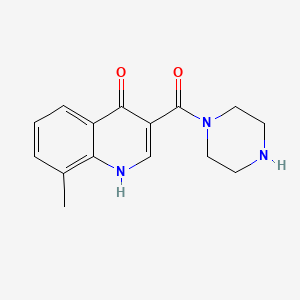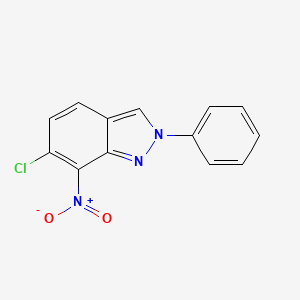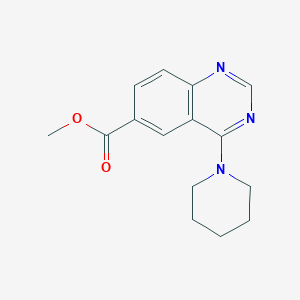
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is a heterocyclic compound that features both a quinazoline and a piperidine moiety The quinazoline ring is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, while the piperidine ring is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate typically involves the formation of the quinazoline core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring. Subsequent alkylation or acylation reactions can introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinazoline or piperidine rings.
Aplicaciones Científicas De Investigación
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites on enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Evodiamine: Another piperidine-containing compound with potential anticancer activity.
Matrine: A quinazoline derivative with various biological activities.
Uniqueness
Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is unique due to its combination of the quinazoline and piperidine moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality can make it a valuable compound for drug discovery and development.
Propiedades
Número CAS |
648449-68-7 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
methyl 4-piperidin-1-ylquinazoline-6-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-20-15(19)11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |
Clave InChI |
SXRAUJARFRESBN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)N=CN=C2N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)
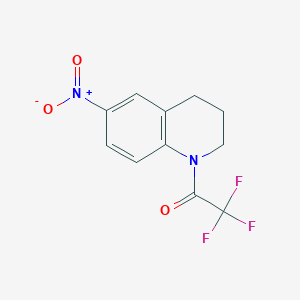
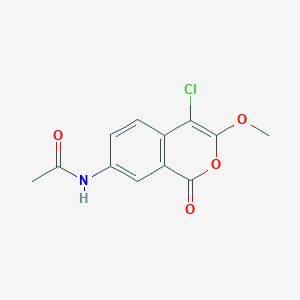
![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

amino}acetic acid](/img/structure/B11850264.png)

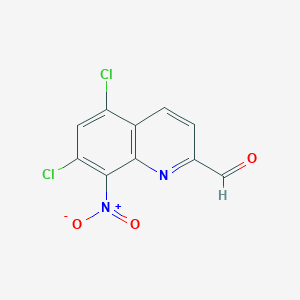
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
